Siremadlin

Catalog No.
S548260
CAS No.
1448867-41-1
M.F
C26H24Cl2N6O4
M. Wt
555.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Siremadlin

CAS Number

1448867-41-1

Product Name

Siremadlin

IUPAC Name

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one

Molecular Formula

C26H24Cl2N6O4

Molecular Weight

555.4 g/mol

InChI

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1

InChI Key

AGBSXNCBIWWLHD-FQEVSTJZSA-N

SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Siremadlin; HDM201; HDM 201; HDM-201; NVP-HDM201; NVP-HDM-201; NVP-HDM 201.

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC

Isomeric SMILES

CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC

Description

The exact mass of the compound Siremadlin is 554.1236 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Siremadlin works by inhibiting the MDM2 protein. MDM2 naturally binds to p53 and targets it for degradation. By blocking this interaction, siremadlin allows p53 levels to rise within the cell. This increase in p53 activity can lead to several anti-tumor effects, including:

  • Cell cycle arrest: p53 can halt the cell cycle, preventing cancer cells from dividing. [Source: National Cancer Institute ]
  • DNA repair: p53 can promote DNA repair mechanisms, helping to fix damage that could lead to cancer development. [Source: National Cancer Institute ]
  • Apoptosis (programmed cell death): In some cases, p53 can trigger apoptosis in damaged or cancerous cells. [Source: National Cancer Institute ]

Research Applications

Siremadlin is currently being investigated in clinical trials for various types of cancer, including:

  • Acute myeloid leukemia (AML) [Source: American Association for Cancer Research ]
  • Myeloproliferative neoplasms (MPN) [Source: Cellular and Molecular Aspects of Myeloproliferative Neoplasms - Google Books]
  • Solid tumors [Source: AACR 2022 Proceedings: Part B April 11-13 [AACR Meeting Abstracts]]

Siremadlin, also known by its developmental code HDM201, is a selective inhibitor of the interaction between the murine double minute-2 protein and the tumor suppressor protein p53. This compound is classified as an antineoplastic agent and is particularly notable for its ability to enhance the activity of wild-type p53, which is often compromised in various cancers due to MDM2 overexpression. Siremadlin has demonstrated promising results in preclinical studies and is currently undergoing clinical trials for several malignancies, including acute myeloid leukemia and solid tumors .

Siremadlin's potential anti-cancer activity lies in its interaction with the MDM2 protein []. MDM2 naturally binds to p53, marking it for degradation. Siremadlin disrupts this interaction, allowing p53 to function as a tumor suppressor and promote cell death in cancer cells [].

As Siremadlin is an investigational drug, comprehensive safety data is still under development. Initial clinical trials have been conducted to determine safe dosage ranges []. Further research is needed to fully understand the potential side effects and long-term safety of Siremadlin [].

That typically include multi-bond forming techniques. Although specific synthetic pathways are proprietary, general methods for synthesizing similar compounds often involve the use of cycloadditions and other organic transformations to construct the complex molecular framework required for effective MDM2 inhibition . Detailed methodologies are usually found in patent literature or specialized chemical synthesis publications.

Siremadlin has shown single-agent activity in various preclinical models, particularly in cell lines expressing wild-type p53. It has been observed to induce the expression of p21 and PUMA (p53 upregulated modulator of apoptosis), leading to cell cycle arrest and apoptosis respectively . In clinical trials, siremadlin exhibited a manageable safety profile with common side effects including thrombocytopenia, which is consistent with on-target effects related to MDM2 inhibition .

Siremadlin is primarily being investigated for its applications in oncology. Its main therapeutic potential lies in treating cancers characterized by wild-type p53 and overexpressed MDM2, such as:

  • Acute Myeloid Leukemia: Demonstrated activity in early-phase clinical trials.
  • Soft Tissue Sarcomas: Particularly well-differentiated liposarcoma and dedifferentiated liposarcoma.
  • Other Solid Tumors: Including colorectal cancer and myelodysplastic syndromes .

Interaction studies have focused on combining siremadlin with other therapeutic agents to enhance its efficacy. For example, combining siremadlin with ribociclib (a cyclin-dependent kinase 4/6 inhibitor) has shown early signs of antitumor activity in patients with advanced liposarcoma . Such combination therapies aim to activate multiple tumor suppressor pathways simultaneously.

Siremadlin is part of a broader class of MDM2 inhibitors that are being developed for cancer therapy. Here are some similar compounds:

Compound NameMechanism of ActionDevelopment Status
IdasanutlinInhibits MDM2-p53 interactionClinical trials ongoing
AMG-232Selectively inhibits MDM2Clinical trials ongoing
APG-115MDM2 antagonistClinical trials ongoing
BI-907828Inhibits MDM2Preclinical studies
MilademetanTargets MDM2Clinical trials ongoing

Uniqueness of Siremadlin: What sets siremadlin apart from these compounds is its specific design aimed at enhancing p53 activity through selective inhibition of MDM2 without significantly affecting other pathways. This selectivity potentially leads to fewer side effects compared to broader-spectrum inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Exact Mass

554.1236087 g/mol

Monoisotopic Mass

554.1236087 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0282IF4JC8

Wikipedia

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one

Dates

Modify: 2023-08-15
1: Wu CE, Esfandiari A, Ho YH, Wang N, Mahdi AK, Aptullahoglu E, Lovat P, Lunec J. Targeting negative regulation of p53 by MDM2 and WIP1 as a therapeutic strategy in cutaneous melanoma. Br J Cancer. 2017 Dec 12. doi: 10.1038/bjc.2017.433. [Epub ahead of print] PubMed PMID: 29235570.
2: Holzer P. Discovery of Potent and Selective p53-MDM2 Protein-Protein Interaction Inhibitors as Anticancer Drugs. Chimia (Aarau). 2017 Oct 25;71(10):716-721. doi: 10.2533/chimia.2017.716. PubMed PMID: 29070416.
3: Chapeau EA, Gembarska A, Durand EY, Mandon E, Estadieu C, Romanet V, Wiesmann M, Tiedt R, Lehar J, de Weck A, Rad R, Barys L, Jeay S, Ferretti S, Kauffmann A, Sutter E, Grevot A, Moulin P, Murakami M, Sellers WR, Hofmann F, Jensen MR. Resistance mechanisms to TP53-MDM2 inhibition identified by in vivo piggyBac transposon mutagenesis screen in an Arf(-/-) mouse model. Proc Natl Acad Sci U S A. 2017 Mar 21;114(12):3151-3156. doi: 10.1073/pnas.1620262114. Epub 2017 Mar 6. PubMed PMID: 28265066; PubMed Central PMCID: PMC5373361.
4: Furet P, Masuya K, Kallen J, Stachyra-Valat T, Ruetz S, Guagnano V, Holzer P, Mah R, Stutz S, Vaupel A, Chène P, Jeay S, Schlapbach A. Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument. Bioorg Med Chem Lett. 2016 Oct 1;26(19):4837-4841. doi: 10.1016/j.bmcl.2016.08.010. Epub 2016 Aug 9. PubMed PMID: 27542305.

Explore Compound Types